molecular formula C8H14Br2N2 B1448055 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide CAS No. 1423026-05-4

1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide

Cat. No. B1448055
M. Wt: 298.02 g/mol
InChI Key: WNPGQHNRUDXYDI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Role in Imidazole Synthesis

The compound is also involved in the improved preparation of 4-imidazoleethanol (4-(2-hydroxyethyl)imidazole), a crucial intermediate for various chemical syntheses. The process starts from 2-butyne-1,4-diol, leading to the formation of 4-(2-methoxyethyl)imidazole, which upon cleavage with hydrobromic acid yields 4-(2-bromoethyl)imidazole hydrobromide. This pathway highlights the compound's utility in the synthesis of imidazole derivatives, which are important in pharmaceuticals and other industries (Bloemhoff & Kerling, 2010).

Application in Bromination Reactions

In another study, the compound was used in a Sandmeyer type reaction for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole. This reaction is notable for its use of copper(I) bromide and showcases the compound's role in facilitating the synthesis of brominated imidazole derivatives, which have applications in various chemical sectors (Lobana, Sultana, & Butcher, 2011).

Carbon Dioxide Capture

Interestingly, the compound has been part of a study involving CO2 capture. It was used to synthesize a room temperature ionic liquid incorporating a cation with an appended amine group. This ionic liquid showed the ability to react reversibly with CO2, sequestering the gas as a carbamate salt. This application is particularly relevant in the context of environmental protection and showcases the compound's potential in the development of new materials for gas capture and storage (Bates et al., 2002).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide”, feel free to ask!


properties

IUPAC Name

1-(4-bromobutyl)-2-methylimidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2.BrH/c1-8-10-5-7-11(8)6-3-2-4-9;/h5,7H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGQHNRUDXYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide

CAS RN

1423026-05-4
Record name 1H-Imidazole, 1-(4-bromobutyl)-2-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423026-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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